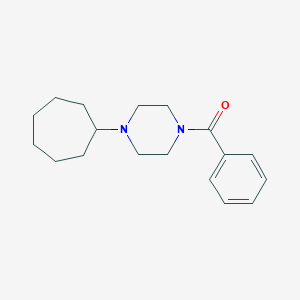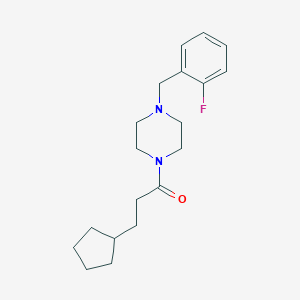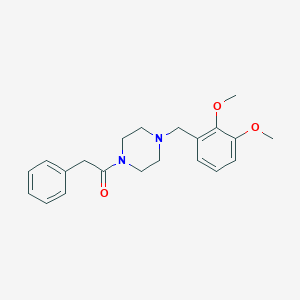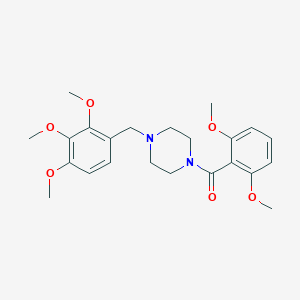
4-(1-Cyclohexylpiperidin-4-yl)morpholine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(1-Cyclohexylpiperidin-4-yl)morpholine, also known as CPP or N-cyclohexyl-4-morpholine, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in research. CPP belongs to the class of morpholine derivatives and has been found to possess a variety of biochemical and physiological effects. In
Mechanism Of Action
4-(1-Cyclohexylpiperidin-4-yl)morpholine acts as a competitive antagonist of the NMDA receptor by binding to the receptor's ion channel and preventing the influx of calcium ions into the cell. This leads to the inhibition of the receptor's downstream signaling pathways, which are involved in various physiological and pathological processes. 4-(1-Cyclohexylpiperidin-4-yl)morpholine has been found to be highly selective for the NMDA receptor and does not affect other ionotropic glutamate receptors.
Biochemical and Physiological Effects
4-(1-Cyclohexylpiperidin-4-yl)morpholine has been shown to have a variety of biochemical and physiological effects. It has been found to inhibit long-term potentiation (LTP), which is a process involved in learning and memory. 4-(1-Cyclohexylpiperidin-4-yl)morpholine has also been found to decrease the release of dopamine in the brain, which is involved in the reward system and drug addiction. Additionally, 4-(1-Cyclohexylpiperidin-4-yl)morpholine has been found to have neuroprotective effects by reducing the damage caused by excitotoxicity, which is a process involved in various neurological disorders.
Advantages And Limitations For Lab Experiments
4-(1-Cyclohexylpiperidin-4-yl)morpholine has several advantages as a research tool. It is a highly selective and potent antagonist of the NMDA receptor, which allows for the study of the receptor's function in various physiological and pathological processes. 4-(1-Cyclohexylpiperidin-4-yl)morpholine is also relatively stable and can be easily synthesized and purified. However, 4-(1-Cyclohexylpiperidin-4-yl)morpholine has some limitations as a research tool. It has a relatively short half-life, which can limit its use in long-term experiments. Additionally, 4-(1-Cyclohexylpiperidin-4-yl)morpholine can have off-target effects at high concentrations, which can complicate the interpretation of results.
Future Directions
For 4-(1-Cyclohexylpiperidin-4-yl)morpholine include the development of new derivatives and the study of the role of the NMDA receptor in various neurological disorders.
Synthesis Methods
4-(1-Cyclohexylpiperidin-4-yl)morpholine can be synthesized using a variety of methods, including the reaction of N-cyclohexylpiperidine with morpholine in the presence of a catalyst. The resulting product is then purified using various techniques such as column chromatography to obtain pure 4-(1-Cyclohexylpiperidin-4-yl)morpholine. Other methods of synthesis include the use of different reagents and catalysts, which can lead to the formation of different 4-(1-Cyclohexylpiperidin-4-yl)morpholine derivatives.
Scientific Research Applications
4-(1-Cyclohexylpiperidin-4-yl)morpholine has been extensively studied for its potential applications in scientific research. It has been found to be a potent and selective antagonist of the N-methyl-D-aspartate (NMDA) receptor, which is involved in various physiological and pathological processes such as learning, memory, and pain perception. 4-(1-Cyclohexylpiperidin-4-yl)morpholine has been used to study the role of the NMDA receptor in various neurological disorders such as Alzheimer's disease, Parkinson's disease, and epilepsy. It has also been used to study the mechanisms underlying drug addiction and dependence.
properties
Product Name |
4-(1-Cyclohexylpiperidin-4-yl)morpholine |
|---|---|
Molecular Formula |
C15H28N2O |
Molecular Weight |
252.4 g/mol |
IUPAC Name |
4-(1-cyclohexylpiperidin-4-yl)morpholine |
InChI |
InChI=1S/C15H28N2O/c1-2-4-14(5-3-1)16-8-6-15(7-9-16)17-10-12-18-13-11-17/h14-15H,1-13H2 |
InChI Key |
XYZMNXUEWAYJBJ-UHFFFAOYSA-N |
SMILES |
C1CCC(CC1)N2CCC(CC2)N3CCOCC3 |
Canonical SMILES |
C1CCC(CC1)N2CCC(CC2)N3CCOCC3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![1-(2,4-Dimethoxybenzyl)-4-[(2-naphthyloxy)acetyl]piperazine](/img/structure/B247512.png)


![3-{[4-(2,6-dimethoxybenzoyl)-1-piperazinyl]methyl}-1H-indole](/img/structure/B247517.png)
![1-[(4-Chlorophenoxy)acetyl]-4-(4-methylbenzyl)piperazine](/img/structure/B247518.png)





